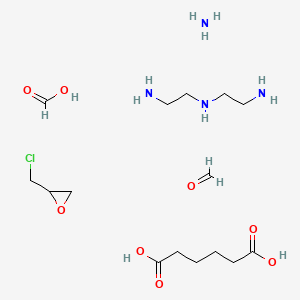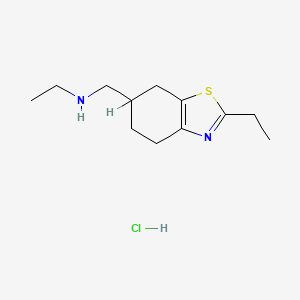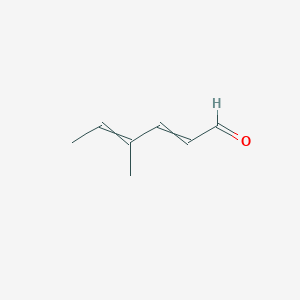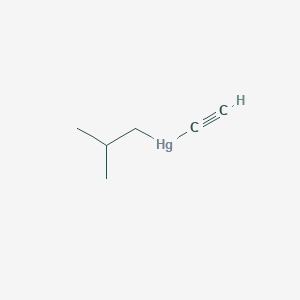
N'-(2-aminoethyl)ethane-1,2-diamine;azane;2-(chloromethyl)oxirane;formaldehyde;formic acid;hexanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-aminoethyl)ethane-1,2-diamine;azane;2-(chloromethyl)oxirane;formaldehyde;formic acid;hexanedioic acid is a complex compound with a diverse range of applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure and properties, which make it suitable for various synthetic and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N’-(2-aminoethyl)ethane-1,2-diamine;azane;2-(chloromethyl)oxirane;formaldehyde;formic acid;hexanedioic acid involves multiple steps and specific reaction conditions. The primary components, such as N’-(2-aminoethyl)ethane-1,2-diamine and 2-(chloromethyl)oxirane, are reacted under controlled conditions to form the desired compound. The reaction typically involves the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound is carried out on a larger scale using advanced techniques and equipment. The process involves the use of high-purity raw materials and precise control of reaction parameters to achieve high yields and purity of the final product. The industrial production methods are designed to be efficient and cost-effective, ensuring the compound is produced in large quantities to meet the demand .
Analyse Des Réactions Chimiques
Types of Reactions: N’-(2-aminoethyl)ethane-1,2-diamine;azane;2-(chloromethyl)oxirane;formaldehyde;formic acid;hexanedioic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as amines, epoxides, and carboxylic acids .
Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired products are formed. For example, oxidation reactions may involve the use of hydrogen peroxide or potassium permanganate, while reduction reactions may use sodium borohydride or lithium aluminum hydride .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions may produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Applications De Recherche Scientifique
N’-(2-aminoethyl)ethane-1,2-diamine;azane;2-(chloromethyl)oxirane;formaldehyde;formic acid;hexanedioic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and polymers. In biology, it is studied for its potential role in biochemical processes and interactions with biological molecules .
In medicine, this compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets and pathways. It is also used in the development of drug delivery systems and diagnostic tools. In industry, the compound is utilized in the production of various materials, such as coatings, adhesives, and resins .
Mécanisme D'action
The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;azane;2-(chloromethyl)oxirane;formaldehyde;formic acid;hexanedioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The presence of functional groups such as amines and epoxides allows the compound to participate in a wide range of chemical reactions, influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to N’-(2-aminoethyl)ethane-1,2-diamine;azane;2-(chloromethyl)oxirane;formaldehyde;formic acid;hexanedioic acid include other polyamines and epoxy compounds. Examples include N,N’-bis(2-aminoethyl)ethane-1,2-diamine and 1,2-ethanediamine, N-(2-aminoethyl)- .
Uniqueness: The uniqueness of N’-(2-aminoethyl)ethane-1,2-diamine;azane;2-(chloromethyl)oxirane;formaldehyde;formic acid;hexanedioic acid lies in its combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound with diverse applications in various fields. Its specific structure and properties differentiate it from other similar compounds, providing unique advantages in synthetic and industrial processes .
Propriétés
Numéro CAS |
76649-35-9 |
|---|---|
Formule moléculaire |
C15H35ClN4O8 |
Poids moléculaire |
434.91 g/mol |
Nom IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;azane;2-(chloromethyl)oxirane;formaldehyde;formic acid;hexanedioic acid |
InChI |
InChI=1S/C6H10O4.C4H13N3.C3H5ClO.CH2O2.CH2O.H3N/c7-5(8)3-1-2-4-6(9)10;5-1-3-7-4-2-6;4-1-3-2-5-3;2-1-3;1-2;/h1-4H2,(H,7,8)(H,9,10);7H,1-6H2;3H,1-2H2;1H,(H,2,3);1H2;1H3 |
Clé InChI |
FYHHZAMHAMLKHQ-UHFFFAOYSA-N |
SMILES canonique |
C=O.C1C(O1)CCl.C(CCC(=O)O)CC(=O)O.C(CNCCN)N.C(=O)O.N |
Numéros CAS associés |
76649-35-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14454632.png)



![1,2-Dimethylbenzo[e]pyrene](/img/structure/B14454658.png)

![1-[(Phenylthio)methyl]pyridinium](/img/structure/B14454668.png)

![Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]-](/img/structure/B14454683.png)





